4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
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Overview
Description
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in the presence of a boronic acid group instead of a pyridine ring.
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a pyridine ring but differs in the substitution pattern and functional groups.
Uniqueness
4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
833457-50-4 |
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Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-5-11(8-18)19-13(6-9)10-3-2-4-12(7-10)20-14(15,16)17/h2-7H,1H3 |
InChI Key |
NAERQVQYGDIBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Origin of Product |
United States |
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